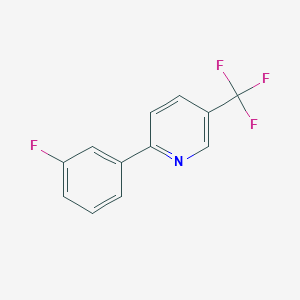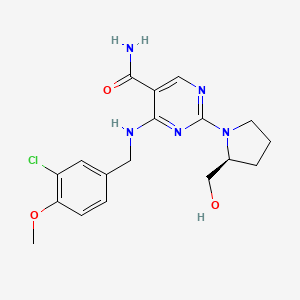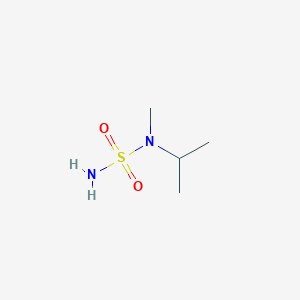
6-Methoxychroman
Vue d'ensemble
Description
6-Methoxychroman is a heterobicyclic compound with the molecular formula C10H12O2 . It is also known by other names such as 6-methoxy-3,4-dihydro-2H-1-benzopyran and 6-methoxy-3,4-dihydro-2H-chromene . The molecular weight of this compound is 164.20 g/mol .
Molecular Structure Analysis
The structure of this compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 18.5 Ų .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 6-Methoxychroman compounds have been synthesized through various methods. For instance, 5-Methoxychroman-3-one has been obtained via the formation of an organocopper complex (Velkov et al., 1997). Similarly, 7-Methoxychroman has been synthesized and undergone Birch reduction (Blickenstaff & Tao, 1968).
- Chemical Analysis and Characterization : Detailed studies have been conducted on the conformation and properties of methoxychromones. This includes 1H NMR analysis to determine methoxy group conformation in these compounds (Kövér & Borbély, 1985).
Biological Activities and Potential Therapeutic Applications
- Inhibitory Effects on Nitric Oxide and Inflammatory Responses : 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide has shown to inhibit nitric oxide production in macrophages and suppress nuclear factor-kappaB activation, suggesting anti-inflammatory potential (Kim et al., 2004); (Min et al., 2005); (Kim et al., 2006).
- Structure-Activity Relationships : Studies have been conducted on the structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, revealing insights into their inhibitory effects on nuclear factor-kappaB activation (Kwak et al., 2007).
Applications in Traditional Medicine and Natural Product Research
- Isolation from Medicinal Plants : Homoisoflavonoids including this compound derivatives have been isolated from plants like Scilla persica and evaluated for traditional medicinal claims (Hafez-Ghoran et al., 2015).
- Anti-Angiogenic Activities : A homoisoflavanone derivative from Cremastra appendiculata showed potent anti-angiogenic activity, highlighting potential therapeutic applications (Shim et al., 2004).
Other Potential Applications
- Electroluminescent Materials : Methoxy derivatives of certain organic compounds have been characterized for potential electroluminescent applications, demonstrating the versatility of methoxy groups in materials science (Gondek et al., 2008).
Mécanisme D'action
Target of Action
6-Methoxychroman, a derivative of Chromanone, is a heterobicyclic compound Chromanone analogs have been shown to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that this compound may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.
Biochemical Pathways
Chromanone and its analogs are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . This suggests that this compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A related compound, cremastranone, has been shown to have poor oral bioavailability and rapid metabolism, suggesting that this compound may have similar pharmacokinetic properties .
Result of Action
Given the wide range of pharmacological activities exhibited by chromanone and its analogs , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that it has a molecular weight of 178.19 and a linear formula of C10H10O3
Molecular Mechanism
It is known that it has a boiling point of 319°C at 760 mmHg , suggesting that it may interact with biomolecules at high temperatures
Metabolic Pathways
Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products . Further research is needed to describe the metabolic pathways that 6-Methoxychroman is involved in, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
Subcellular localization refers to the specific location within a cell where a molecule or a group of molecules function . Further research is needed to understand the subcellular localization of this compound and any effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMYBNGVOXIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316605 | |
| Record name | 6-Methoxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-76-7 | |
| Record name | 6-Methoxychroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-methoxychroman derivatives?
A1: this compound derivatives have been isolated from various fungal species. For instance, Lentinus strigellus produces 2,2-dimethyl-6-methoxychroman-4-one, 4-hydroxy-2,2-dimethyl-6-methoxychromane, and (3R,4S)-3,4-dihydroxy-2,2-dimethyl-6-methoxychromane when cultivated in a peptone-rich liquid medium. [] Similarly, Panus rudis yields 4-hydroxy-2,2-dimethyl-6-methoxychromane, 2,2-dimethyl-6-methoxychroman-4-one, and 3,4-dihydroxy-2,2-dimethyl-6-methoxychromane. []
Q2: Besides fungal sources, are there other ways to obtain this compound derivatives?
A2: Yes, synthetic routes have been developed for this compound derivatives. One example is the synthesis of (E)-3-benzylidene-6-methoxychroman-4-one, utilizing methyl 3-aryl-3-hydroxy-2-methylenepropanoates and the Baylis-Hillman reaction. [] This method provides access to a variety of 3-benzylidenechroman-4-one derivatives, including the methyl ether of bonducellin, a naturally occurring compound.
Q3: What are the reported biological activities of this compound derivatives?
A3: Research suggests that some this compound derivatives exhibit antifungal properties. For instance, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one has demonstrated antifungal activity. [] This highlights the potential of 6-methoxychromans as lead compounds for developing novel antifungal agents.
Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives?
A4: While specific SAR studies focusing solely on this compound are limited, the synthesis of various derivatives like (E)-3-benzylidene-6-methoxychroman-4-ones allows for preliminary observations. [] Modifications to the benzylidene moiety, such as the introduction of different substituents, could potentially impact the antifungal activity and provide insights into the SAR.
Q5: Are there any studies exploring the three-dimensional structure of this compound derivatives?
A5: Yes, X-ray crystallography studies have been conducted on some derivatives. For instance, the crystal structure of 3-benzylidene-6-methoxychroman-4-one reveals a dihedral angle of 67.78° between the phenyl ring and the benzene ring of the chromanone moiety. [] This structural information can be valuable for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Q6: What analytical techniques are commonly employed to characterize this compound derivatives?
A6: Researchers utilize various spectroscopic techniques to identify and characterize this compound derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. [, ] These techniques provide valuable information regarding the structure, purity, and identity of the isolated compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


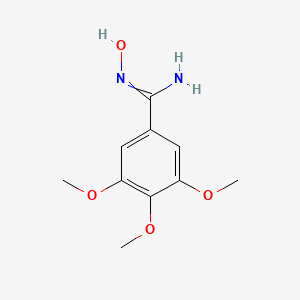
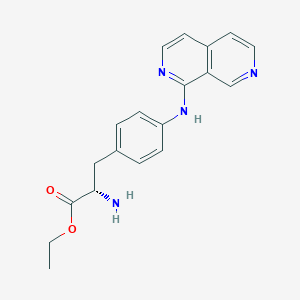

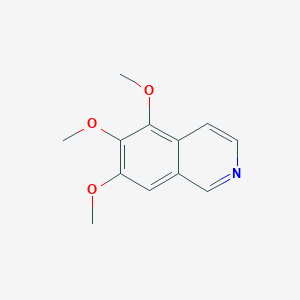
![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)
